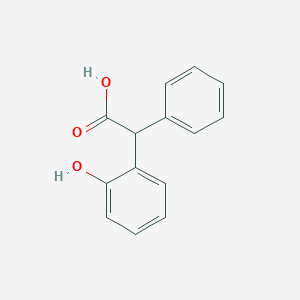
(2-Hydroxyphenyl)(phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyphenyl)(phenyl)acetic acid, also known as 2-Hydroxyphenylacetic acid, is an organic compound with the molecular formula C8H8O3. It is a hydroxy monocarboxylic acid that is structurally characterized by a phenyl group substituted with a hydroxy group at the ortho position and an acetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (2-Hydroxyphenyl)(phenyl)acetic acid can be achieved through several synthetic routes. One common method involves the treatment of (2-chlorophenyl)acetic acid with an alkali metal hydroxide, such as sodium hydroxide, in an organic solvent in the presence of a copper catalyst. The reaction is typically carried out at temperatures above 130°C . Another method involves the crystallization of the acid from ether or chloroform .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of autoclaves or similar pressure vessels is common to ensure the reaction conditions are maintained consistently .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxyphenyl)(phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyphenyl)(phenyl)acetic acid has a wide range of scientific research applications:
Biology: It serves as a potential biomarker for certain metabolic disorders, such as phenylketonuria.
Medicine: It is involved in the synthesis of drugs like atenolol and 3,4-dihydroxyphenylacetic acid.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2-Hydroxyphenyl)(phenyl)acetic acid involves its interaction with specific molecular targets and pathways. It can act as an intermediate in metabolic pathways, particularly those involving the metabolism of aromatic amino acids like phenylalanine . The compound’s hydroxy and carboxylic acid groups allow it to participate in various biochemical reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyphenylacetic acid: Similar structure but with the hydroxy group at the para position.
Phenylacetic acid: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
2-Hydroxybenzoic acid (Salicylic acid): Similar structure but with a carboxylic acid group directly attached to the benzene ring.
Uniqueness
(2-Hydroxyphenyl)(phenyl)acetic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group on the phenyl ring, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
25173-82-4 |
|---|---|
Molekularformel |
C14H12O3 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
2-(2-hydroxyphenyl)-2-phenylacetic acid |
InChI |
InChI=1S/C14H12O3/c15-12-9-5-4-8-11(12)13(14(16)17)10-6-2-1-3-7-10/h1-9,13,15H,(H,16,17) |
InChI-Schlüssel |
SXQMCNKPZIBQGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


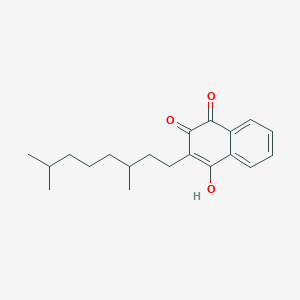

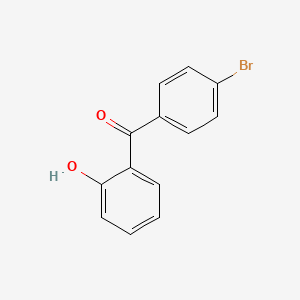
![1,3-Dioxane,5-ethyl-5-methyl-2-[1-(phenylmethylene)hexyl]-](/img/structure/B13996947.png)
![N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine](/img/structure/B13996962.png)
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B13996972.png)


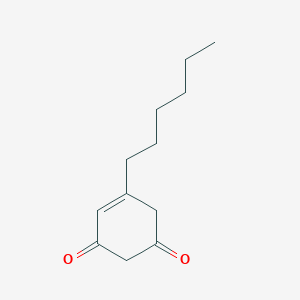
![Benzyl 2-[8-amino-1-[4-(pyridin-2-ylcarbamoyl)phenyl]imidazo[1,5-a]pyrazin-3-yl]pyrrolidine-1-carboxylate](/img/structure/B13996986.png)

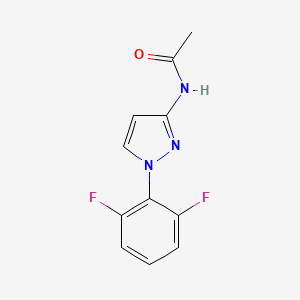
![1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13997013.png)

